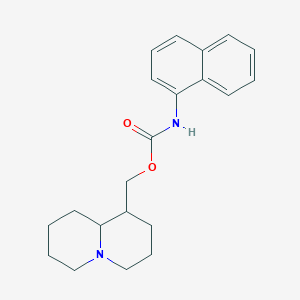![molecular formula C18H17ClN2O2 B6071288 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6071288.png)
3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been extensively studied due to its potential therapeutic applications in various neurological disorders.
作用机制
3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide is a selective antagonist of mGluR1. It binds to the receptor and prevents the activation of the receptor by glutamate. This results in the inhibition of downstream signaling pathways, which are responsible for the physiological effects of mGluR1 activation.
Biochemical and Physiological Effects:
3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of dopamine in the striatum, which is associated with the motor symptoms of Parkinson's disease. It has also been shown to reduce the expression of pro-inflammatory cytokines in the hippocampus, which is associated with the development of seizures. In chronic pain, 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has been shown to reduce the expression of pain-related genes in the spinal cord.
实验室实验的优点和局限性
3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has several advantages for lab experiments. It is a selective antagonist of mGluR1, which allows for the study of the specific effects of mGluR1 activation. It is also stable and can be easily synthesized in large quantities.
However, 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide also has some limitations. It has low solubility in water, which can make it difficult to administer in some experiments. It also has low bioavailability, which can limit its effectiveness in some applications.
未来方向
There are several future directions for the study of 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide. One direction is the development of more potent and selective antagonists of mGluR1. Another direction is the study of the potential therapeutic applications of 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide in other neurological disorders such as Alzheimer's disease and Huntington's disease. Finally, the study of the long-term effects of 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide on the brain and other organs is also an important direction for future research.
合成方法
3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide can be synthesized using various methods. One of the most common methods is the reaction of 3-chloro-2-methylbenzoic acid with cyclopropylcarbonyl chloride, followed by the reaction with 3-aminobenzamide. The final product is obtained by the reaction of the intermediate with ethanol.
科学研究应用
3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, epilepsy, and chronic pain. In Parkinson's disease, mGluR1 has been found to play a crucial role in the pathogenesis of the disease. Studies have shown that 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide can reduce the motor symptoms associated with Parkinson's disease in animal models.
In epilepsy, mGluR1 has been found to be overexpressed in the hippocampus, which is associated with the development of seizures. Studies have shown that 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide can reduce the frequency and severity of seizures in animal models.
In chronic pain, mGluR1 has been found to play a crucial role in the transmission of pain signals. Studies have shown that 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide can reduce the pain sensation in animal models.
属性
IUPAC Name |
3-chloro-N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-11-15(20-17(22)12-8-9-12)6-3-7-16(11)21-18(23)13-4-2-5-14(19)10-13/h2-7,10,12H,8-9H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHIDBYCDNYIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-methoxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6071209.png)
![N-[1-(2-furylmethyl)-4-piperidinyl]-N-methyl-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6071217.png)
![4-{5-[1-(4-bromophenyl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-hydroxybenzoic acid](/img/structure/B6071231.png)
![2-(1-cyclohexen-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6071237.png)
![2-(3-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-1H-indol-1-yl)acetamide](/img/structure/B6071244.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B6071252.png)
![1-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6071254.png)
![4-(3-chlorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6071260.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]acrylonitrile](/img/structure/B6071274.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2-methoxy-N-methyl-2-phenylacetamide](/img/structure/B6071289.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6071293.png)

![7-(2-cyclohexylethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6071301.png)